REACTION_SMILES
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[O:19]=[C:20]1[CH2:21][S:22][C:23](=[O:24])[NH:25]1.[c:1]1(-[c:7]2[n:8][cH:9][n:10][c:11]3[cH:12][cH:13][c:14]([CH:17]=[O:18])[cH:15][c:16]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][cH:9][n:10][c:11]3[cH:12][cH:13][c:14]([CH:17]=[C:21]4[C:20](=[O:19])[NH:25][C:23](=[O:24])[S:22]4)[cH:15][c:16]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2ncnc(-c3ccccc3)c2c1
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(=Cc2ccc3ncnc(-c4ccccc4)c3c2)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |